molecular formula C4H8ClN5O B14862950 N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride

Cat. No.: B14862950
M. Wt: 177.59 g/mol
InChI Key: GLJLLLOIMJXTCM-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride is a chemical compound with the empirical formula C4H7N5O·HCl It is known for its unique structure, which includes a triazole ring and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride typically involves the reaction of 1,2,4-triazole with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, nitroso compounds, and dihydrotriazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride is unique due to its combination of a triazole ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H8ClN5O

Molecular Weight

177.59 g/mol

IUPAC Name

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride

InChI

InChI=1S/C4H7N5O.ClH/c5-4(8-10)1-9-3-6-2-7-9;/h2-3,10H,1H2,(H2,5,8);1H

InChI Key

GLJLLLOIMJXTCM-UHFFFAOYSA-N

Isomeric SMILES

C1=NN(C=N1)C/C(=N/O)/N.Cl

Canonical SMILES

C1=NN(C=N1)CC(=NO)N.Cl

Origin of Product

United States

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